6-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a 6-methoxyindole core linked via a carboxamide group to a [1,2,4]triazolo[4,3-a]pyridine scaffold substituted with a trifluoromethyl group at the 7-position. Its structural complexity arises from the combination of electron-rich (indole) and electron-deficient (trifluoromethyl-triazolo-pyridine) moieties, which may enhance binding to biological targets such as kinases or G protein-coupled receptors (GPCRs).
Properties
IUPAC Name |
6-methoxy-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5O2/c1-28-12-3-2-10-6-14(23-13(10)8-12)17(27)22-9-16-25-24-15-7-11(18(19,20)21)4-5-26(15)16/h2-8,23H,9H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGBHNHMKJKASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(3-(2-Methylbenzamido)Propyl)-9H-Pyrido[3,4-b]Indole-3-Carboxamide ()
- Core Structure : Pyrido[3,4-b]indole (β-carboline) fused with a benzamide side chain.
- Key Differences :
- Lacks the triazolo-pyridine moiety; instead, it uses a β-carboline system.
- Substituted with a 2-methylbenzamido group rather than trifluoromethyl.
- Synthesis: Achieved via activation of acetylsalicylic acid with ethyl carbonochloridate, yielding a 77% isolated yield .
- Implications : The β-carboline core is associated with intercalation into DNA or inhibition of topoisomerases, suggesting divergent biological targets compared to triazolo-pyridine derivatives.
(4aS)-1-[(5,6-Difluoro-1H-Indol-7-yl)Methyl]-4-Hydroxy-N-[5-Methyl-2-(Trifluoromethyl)Furan-3-yl]-2-Oxo-5,6,7,8-Tetrahydro-4aH-Pyrido[1,2-b]Pyridazine-3-Carboxamide ()
- Core Structure : Pyrido[1,2-b]pyridazine with a difluoroindole substituent.
- Key Differences :
- Replaces triazolo-pyridine with a pyridazine ring.
- Features 5,6-difluoroindole and trifluoromethyl-furan groups.
- Synthesis : Follows a multi-step protocol similar to Example 1 in the patent, emphasizing modular assembly of complex heterocycles .
- Implications : The pyridazine scaffold and difluoroindole substitution may enhance metabolic stability but reduce lipophilicity compared to trifluoromethyl-triazolo-pyridine systems.
1-Methyl-N-[[7-(3-Methyl-1,2,4-Oxadiazol-5-yl)-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl]Methyl]Indazole-3-Carboxamide ()
- Core Structure : Shares the [1,2,4]triazolo[4,3-a]pyridine scaffold but substitutes the trifluoromethyl group with a 3-methyl-1,2,4-oxadiazole .
- The oxadiazole group introduces additional hydrogen-bond acceptors.
Substituent Effects
Preparation Methods
Synthesis of 7-(Trifluoromethyl)-Triazolo[4,3-a]Pyridine Core
Cyclization Strategies for Triazole Ring Formation
The triazolopyridine scaffold is constructed via cyclization of hydrazine derivatives with carbonyl-containing intermediates. Key methods include:
- Hydrazine-Carbonyl Cyclization : Reaction of 2-hydrazinyl-3-(trifluoromethyl)pyridine (A ) with triphosgene in tetrahydrofuran yields the triazole ring through intramolecular cyclization. This method avoids harsh reagents like polyphosphoric acid, aligning with eco-friendly practices.
- Suzuki Coupling for Substituent Introduction : For late-stage functionalization, halogenated intermediates (e.g., 7-bromo-triazolo[4,3-a]pyridine) undergo palladium-catalyzed coupling with trifluoromethyl boronic acids. Tetrakis(triphenylphosphine)palladium(0) in toluene/water with sodium carbonate achieves regioselective CF₃ introduction.
Table 1: Optimization of Triazole Ring Formation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrazine preparation | NH₂NH₂·H₂O, ethanol, reflux | 85 | |
| Cyclization | Triphosgene, THF, 0°C → RT | 78 | |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O, 80°C | 65 |
Functionalization of the Triazolopyridine Core
Introduction of the Methylamine Sidechain
The 3-methylamine group is installed via reductive amination or nucleophilic substitution:
- Reductive Amination : Condensation of 3-formyl-triazolopyridine with ammonium acetate in methanol, followed by sodium cyanoborohydride reduction, affords the methylamine derivative.
- Nucleophilic Displacement : 3-Chloromethyl-triazolopyridine reacts with aqueous ammonia in dioxane at 60°C to yield the target amine.
Table 2: Comparative Analysis of Methylamine Installation
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive amination | NH₄OAc, NaBH₃CN, MeOH, 24h | 72 | 95 |
| Nucleophilic displacement | NH₃ (aq), dioxane, 60°C, 12h | 68 | 92 |
Synthesis of 6-Methoxy-1H-Indole-2-Carboxylic Acid
Hemetsberger–Knittel Indole Synthesis
The indole backbone is constructed using modified Hemetsberger–Knittel protocols:
- Knoevenagel Condensation : Methyl 2-azidoacetate reacts with 4-methoxybenzaldehyde in acetic acid to form methyl 2-azido-3-(4-methoxyphenyl)acrylate (B ).
- Thermolytic Cyclization : Heating B in xylenes at 140°C induces cyclization to methyl 6-methoxy-1H-indole-2-carboxylate (C ).
- Ester Hydrolysis : C is saponified with lithium hydroxide in THF/water to yield 6-methoxy-1H-indole-2-carboxylic acid (D ).
Table 3: Indole Synthesis Optimization
| Step | Conditions | Yield (%) |
|---|---|---|
| Knoevenagel | AcOH, 80°C, 6h | 88 |
| Cyclization | Xylenes, 140°C, 3h | 75 |
| Hydrolysis | LiOH, THF/H₂O (3:1), RT, 4h | 95 |
Coupling of Indole-2-Carboxylic Acid and Triazolopyridinylmethylamine
Carboxamide Bond Formation
The final step employs peptide coupling reagents to link D and the triazolopyridine-methylamine (E ):
- BOP-Mediated Coupling : A mixture of D (1.2 eq), E (1.0 eq), BOP (1.5 eq), and DIPEA (3.0 eq) in anhydrous DCM reacts at room temperature for 12h. Purification via silica chromatography (ethyl acetate/hexane) yields the title compound in 82% purity.
Table 4: Coupling Reaction Parameters
| Parameter | Value |
|---|---|
| Equivalents of BOP | 1.5 |
| Solvent | Dichloromethane |
| Time | 12h |
| Yield | 82% |
Analytical Characterization and Validation
Spectroscopic Data
Troubleshooting and Yield Optimization
Common challenges and solutions:
- Low Coupling Efficiency : Increase BOP stoichiometry to 2.0 eq and extend reaction time to 24h.
- Regioselectivity in Triazole Formation : Use directed ortho-metalation strategies to pre-install CF₃ before cyclization.
- Byproduct Formation in Indole Synthesis : Replace LiOH with KOH in hydrolysis to minimize decarboxylation.
Q & A
Q. What are the optimal synthetic routes for 6-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide?
The synthesis of this compound likely involves multi-step reactions, including cyclocondensation and functional group coupling. A proven approach for analogous triazolo-pyridine systems involves:
- Cyclocondensation : Reacting trifluoromethylated pyridine precursors with hydrazine derivatives to form the triazolo[4,3-a]pyridine core, as demonstrated in yields of 48–78% for structurally similar compounds .
- Indole coupling : Introducing the 6-methoxyindole-2-carboxamide moiety via nucleophilic substitution or amide bond formation under mild acidic conditions, as seen in related indole-triazolo hybrids .
- Purification : Column chromatography or recrystallization using ethanol/DMF mixtures to achieve >95% purity .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positioning, particularly for distinguishing trifluoromethyl and methoxy groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHFNO: 423.1204) .
- HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?
- Substituent variation : Synthesize analogs with modified methoxy (e.g., ethoxy, halogen) or trifluoromethyl groups to assess impact on bioactivity, as shown in related triazolo-pyridine derivatives .
- Biological assays : Use kinase inhibition or receptor-binding assays to correlate structural changes with activity. For example, replace the indole core with pyrazole or imidazole to test selectivity .
- Solubility optimization : Introduce polar groups (e.g., morpholine, pyrrolidine) to the methylene linker, improving pharmacokinetic properties .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Assay standardization : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number to minimize variability .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways that may explain inconsistent in vivo results .
- Co-crystallization studies : Resolve target-binding ambiguities via X-ray crystallography, as applied to triazolo-pyridine inhibitors .
Q. How can computational methods predict binding mechanisms with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinases), prioritizing residues within 4 Å of the trifluoromethyl group .
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes for 100 ns to assess stability of hydrogen bonds between the indole carboxamide and catalytic lysine residues .
- Free energy calculations : Apply MM-GBSA to rank binding affinities of analogs, correlating with experimental IC values .
Q. How can low yields in multi-step synthesis be addressed?
- Catalyst screening : Test Pd(OAc)/Xantphos for Suzuki-Miyaura coupling steps, which improved yields to >70% in trifluoromethyl-triazolo systems .
- Temperature optimization : Conduct reactions under microwave irradiation (80–120°C) to reduce side-product formation in cyclocondensation steps .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent undesired cyclization during indole coupling .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify poor bioavailability, a common issue with lipophilic triazolo-indole hybrids .
- Metabolite identification : Use LC-MS/MS to detect inactive metabolites (e.g., demethylated indole derivatives) that reduce efficacy in vivo .
- Dose-response recalibration : Adjust in vivo dosing regimens based on in vitro IC values, accounting for protein binding and clearance rates .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
